4-(nitro)thieno[3,2-d][1,2,3]diazaborinin-1(2H)-ol
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Overview
Description
4-(Nitro)thieno[3,2-d][1,2,3]diazaborinin-1(2H)-ol is a heterocyclic compound that contains a thiophene ring fused with a diazaborininone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(nitro)thieno[3,2-d][1,2,3]diazaborinin-1(2H)-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 1,4-dithiane-2,5-diol as a starting material, which undergoes cycloaddition with ynals to form the thiophene ring .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.
Chemical Reactions Analysis
Types of Reactions
4-(Nitro)thieno[3,2-d][1,2,3]diazaborinin-1(2H)-ol can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted thieno[3,2-d][1,2,3]diazaborinin-1(2H)-ol derivatives.
Scientific Research Applications
4-(Nitro)thieno[3,2-d][1,2,3]diazaborinin-1(2H)-ol has several scientific research applications, including:
Medicinal Chemistry: Potential use as an antimalarial agent due to its structural similarity to known antimalarial compounds.
Materials Science: Possible applications in the development of organic semiconductors and light-emitting diodes (OLEDs) due to the presence of the thiophene ring.
Biological Studies: Investigation of its biological activity against various pathogens and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 4-(nitro)thieno[3,2-d][1,2,3]diazaborinin-1(2H)-ol is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its nitro and diazaborininone moieties. These interactions can lead to the inhibition of enzymatic activity or modulation of receptor function, resulting in the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Nitro-1,2,3-triazoles: These compounds share the nitro group and heterocyclic structure but differ in the ring system.
Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidines: These compounds have a similar thiophene ring but differ in the fused heterocyclic system.
Uniqueness
4-(Nitro)thieno[3,2-d][1,2,3]diazaborinin-1(2H)-ol is unique due to the presence of the diazaborininone moiety, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1-hydroxy-4-nitro-2H-thieno[3,2-d]diazaborinine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BN3O3S/c10-6-3-1-2-13-4(3)5(7-8-6)9(11)12/h1-2,8,10H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJXYGTBYSLNEGD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=C(C(=NN1)[N+](=O)[O-])SC=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BN3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.98 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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